3-(2-Butyloctyl)thiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

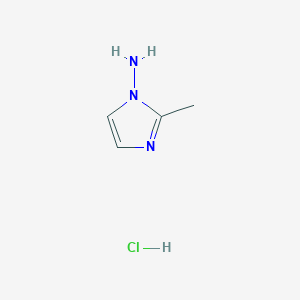

3-(2-Butyloctyl)thiophene is a chemical compound with the molecular formula C16H28S . It has a molecular weight of 252.46 . It is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Molecular Structure Analysis

The InChI code for 3-(2-Butyloctyl)thiophene is 1S/C16H28S/c1-3-5-7-8-10-15(9-6-4-2)13-16-11-12-17-14-16/h11-12,14-15H,3-10,13H2,1-2H3 . The linear formula for this compound is C16H28S .Physical And Chemical Properties Analysis

3-(2-Butyloctyl)thiophene is a solid or liquid at room temperature . It has a density of 0.910±0.06 g/cm3 and a boiling point of 328.2±11.0 °C .Scientific Research Applications

Polymer Films : A study on regioregular poly(3-butylthiophene) (P3BT) films, which are related to poly(3-alkylthiophene) (P3AT) thin films, examined the phase composition and organization of thiophene main-chain and butyl side-chain. This research is crucial for future studies in thin-film applications, potentially including 3-(2-Butyloctyl)thiophene (Yuan et al., 2016).

Perovskite Solar Cells : The introduction of π-bridges like 3-octylthiophene in donor-acceptor conjugated copolymers, similar to 3-(2-Butyloctyl)thiophene, has been found to enhance hole mobility and facilitate efficient hole extraction in perovskite solar cells, indicating potential applications in solar energy technology (Sin et al., 2020).

Electrooxidative Polymerization : Alkyl substituted dithieno[3,4-b:3',4'-d]thiophenes, similar in structure to 3-(2-Butyloctyl)thiophene, have been subject to electrooxidative polymerization, resulting in electronically conductive polymer films. This suggests potential applications in the field of conductive polymers (Inaoka & Collard, 1997).

Photodynamic Agents : The study of photophysical and photochemical properties of thiophene derivatives indicates their potential as Type II photodynamic agents, which could be relevant for 3-(2-Butyloctyl)thiophene in medical or environmental applications (Reyftmann et al., 1985).

C-H Bond Cleavage and Decarboxylation : Research on 3-thiophene- and 3-furancarboxylic acids undergoing perarylation, accompanied by C-H bond cleavage and decarboxylation, could be relevant for understanding similar reactions involving 3-(2-Butyloctyl)thiophene (Nakano et al., 2008).

Soluble Oligomers for Conductivity : The creation of soluble, partially alkyl-substituted oligomers of thiophene demonstrates their potential in applications requiring conductivity, such as in electronic devices (Havinga et al., 1991).

Organic Solvent Solubility and Optical Properties : The synthesis and characterization of Poly[3-(butylthio)thiophene], which shares structural similarities with 3-(2-Butyloctyl)thiophene, show it to be soluble in common organic solvents and possess notable optical properties like solvatochromism and photoluminescence, suggesting applications in optoelectronic devices (Goldoni et al., 1997).

Safety and Hazards

This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .

Future Directions

properties

IUPAC Name |

3-(2-butyloctyl)thiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28S/c1-3-5-7-8-10-15(9-6-4-2)13-16-11-12-17-14-16/h11-12,14-15H,3-10,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXNQYMWOKHZSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCC)CC1=CSC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Butyloctyl)thiophene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(N-Methoxyethanimidoyl)thiophen-2-yl]ethan-1-one](/img/structure/B1168832.png)